2-(4-Fluorophenyl)-1-isobutylpiperidine

Catalog No.
S15663027
CAS No.
M.F
C15H22FN
M. Wt
235.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-1-isobutylpiperidine

Product Name

2-(4-Fluorophenyl)-1-isobutylpiperidine

IUPAC Name

2-(4-fluorophenyl)-1-(2-methylpropyl)piperidine

Molecular Formula

C15H22FN

Molecular Weight

235.34 g/mol

InChI

InChI=1S/C15H22FN/c1-12(2)11-17-10-4-3-5-15(17)13-6-8-14(16)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3

InChI Key

ADLZENUUNMHKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CC=C(C=C2)F

2-(4-Fluorophenyl)-1-isobutylpiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered saturated heterocycles containing one nitrogen atom. This compound features a 4-fluorophenyl group attached to the piperidine ring and an isobutyl substituent at the nitrogen position. The presence of the fluorine atom in the para position of the phenyl ring can influence the compound's pharmacological properties, making it of interest in medicinal chemistry.

  • Substitution Reactions: The fluorine atom in the para position can participate in nucleophilic substitution reactions, allowing for modifications to the phenyl group.
  • Reduction Reactions: The piperidine ring can undergo reduction processes, potentially altering its saturation state or functional groups attached to it.
  • Formation of Derivatives: The compound can react with electrophiles or nucleophiles to form various derivatives, which may enhance its biological activity or alter its physicochemical properties.

2-(4-Fluorophenyl)-1-isobutylpiperidine has been studied for its potential biological activities, particularly in relation to its structural similarity to known psychoactive compounds. Research indicates that compounds with similar structures may exhibit:

  • Antidepressant Effects: Due to its structural resemblance to other piperidine derivatives, this compound may have potential as an antidepressant.
  • Neurotransmitter Modulation: The presence of the fluorine atom and specific substituents can influence interactions with neurotransmitter systems, including serotonin and dopamine pathways.

The synthesis of 2-(4-Fluorophenyl)-1-isobutylpiperidine can be achieved through several methods:

  • Direct Alkylation: Starting from 4-fluorophenylpiperidine, isobutyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
  • Reduction of Precursors: Compounds such as 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine can be reduced to yield the target compound through catalytic hydrogenation or other reduction techniques.
  • Fluorination Reactions: The introduction of the fluorine atom can be performed using fluorinating agents on suitable precursors that lack this substituent.

2-(4-Fluorophenyl)-1-isobutylpiperidine has potential applications in various fields:

  • Pharmaceutical Development: Given its possible antidepressant properties, it could serve as a lead compound for developing new medications targeting mood disorders.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships within piperidine derivatives.

Research into the interactions of 2-(4-Fluorophenyl)-1-isobutylpiperidine with biological systems is essential for understanding its pharmacodynamics and pharmacokinetics:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors (e.g., serotonin receptors) can provide insights into its therapeutic potential.
  • Metabolism Studies: Understanding how this compound is metabolized in vivo will help predict its efficacy and safety profile.

Several compounds share structural similarities with 2-(4-Fluorophenyl)-1-isobutylpiperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Paroxetine4-fluorophenyl group; piperidine coreSelective serotonin reuptake inhibitor
DesvenlafaxineSimilar piperidine structure; different substituentsActive metabolite of venlafaxine; dual-action
VenlafaxinePiperazine derivative; multiple functional groupsSNRI (serotonin-norepinephrine reuptake inhibitor)
3-(4-Fluorophenyl)-N-methylpiperidineN-methyl substitution; similar aromatic systemPotentially different receptor selectivity

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-1-isobutylpiperidine lies in its specific combination of a fluorinated phenyl group and an isobutyl side chain on a piperidine ring. This combination may confer distinct pharmacological properties compared to other similar compounds, making it a candidate for further research into therapeutic applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

235.173627868 g/mol

Monoisotopic Mass

235.173627868 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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